5-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a dihydropyridine core, which is a common structural motif in various pharmacologically active molecules. The presence of fluorobenzyl and methylthiazolyl groups suggests potential biological activity, making it a subject of interest for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the dihydropyridine core is replaced by the fluorobenzyl moiety.
Attachment of the Methylthiazolyl Group: The methylthiazolyl group can be attached via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reagents used.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in studies to understand enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide would depend on its specific biological target. Generally, compounds with a dihydropyridine core can act as calcium channel blockers, affecting cellular calcium levels and influencing various physiological processes. The fluorobenzyl and methylthiazolyl groups may enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular diseases.
Nicardipine: Used for its vasodilatory effects in the management of angina and hypertension.
Uniqueness
5-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to the presence of the fluorobenzyl and methylthiazolyl groups, which may confer distinct biological properties compared to other dihydropyridine derivatives. These modifications could result in different pharmacokinetic and pharmacodynamic profiles, potentially leading to new therapeutic applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-10-9-25-17(20-10)21-16(23)13-6-14(22)15(7-19-13)24-8-11-2-4-12(18)5-3-11/h2-7,9H,8H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEKWSTTXPAWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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